
5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom at the 5-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 3-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(trifluoromethyl)furan-3-carboxylic acid using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions ensures high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can undergo oxidation to form corresponding furanones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines can be formed.
Oxidation Products: Oxidized derivatives such as furanones or carboxylic acids.
Reduction Products: Reduced derivatives such as alcohols or aldehydes.
Scientific Research Applications
Chemistry: 5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions to form carbon-carbon bonds.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties.
Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of herbicides, insecticides, and fungicides. It is also employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on enzymes or receptors. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
- 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
- 5-Bromo-2-(trifluoromethyl)benzofuran
- 5-Bromo-2-(trifluoromethyl)thiophene-3-carboxylic acid
Comparison: Compared to similar compounds, 5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid exhibits unique reactivity due to the presence of the furan ring. The furan ring imparts different electronic properties compared to pyridine, benzofuran, or thiophene rings, leading to variations in chemical behavior and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
Properties
Molecular Formula |
C6H2BrF3O3 |
|---|---|
Molecular Weight |
258.98 g/mol |
IUPAC Name |
5-bromo-2-(trifluoromethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C6H2BrF3O3/c7-3-1-2(5(11)12)4(13-3)6(8,9)10/h1H,(H,11,12) |
InChI Key |
UAHIMXAPRKQXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1C(=O)O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


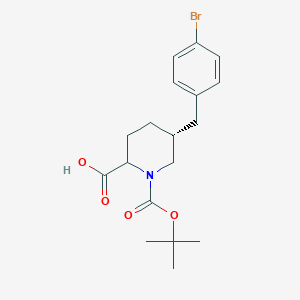
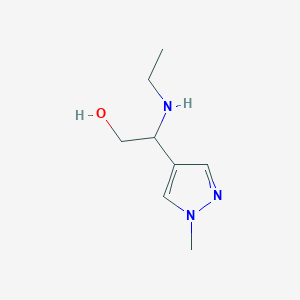
![4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B15059288.png)
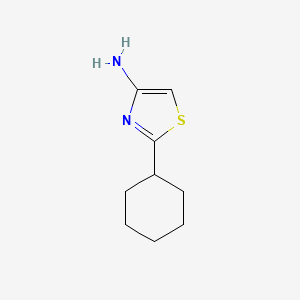
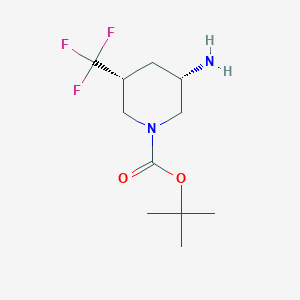
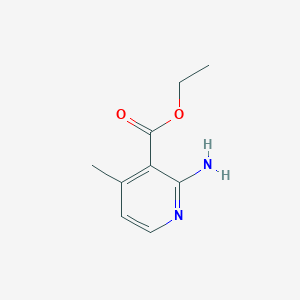
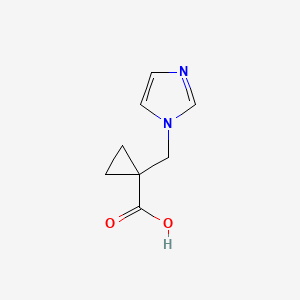


![5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15059345.png)
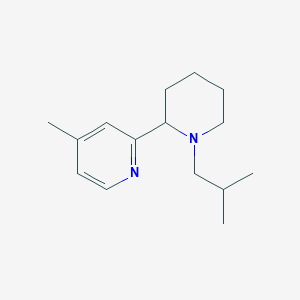
![1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15059361.png)
![5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B15059368.png)

